Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 518317-52-7
VCID: VC21509018
InChI: InChI=1S/C27H25NO6S/c1-16-13-17(2)25(18(3)14-16)35(31,32)28(26(29)20-9-7-6-8-10-20)21-11-12-23-22(15-21)24(19(4)34-23)27(30)33-5/h6-15H,1-5H3
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C
Molecular Formula: C27H25NO6S
Molecular Weight: 491.6g/mol

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 518317-52-7

Cat. No.: VC21509018

Molecular Formula: C27H25NO6S

Molecular Weight: 491.6g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate - 518317-52-7

Specification

CAS No. 518317-52-7
Molecular Formula C27H25NO6S
Molecular Weight 491.6g/mol
IUPAC Name methyl 5-[benzoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C27H25NO6S/c1-16-13-17(2)25(18(3)14-16)35(31,32)28(26(29)20-9-7-6-8-10-20)21-11-12-23-22(15-21)24(19(4)34-23)27(30)33-5/h6-15H,1-5H3
Standard InChI Key LEIYROPODHLNJP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C

Introduction

Chemical Properties

Physical Properties

Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate exhibits distinct physical properties that influence its behavior in chemical reactions:

Chemical Reactivity

The presence of functional groups such as sulfonamide, benzoyl, and ester renders the molecule reactive under specific conditions:

  • Sulfonamide Group: Enhances the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

  • Benzoyl Group: Contributes to electron delocalization, increasing stability.

  • Ester Group: Provides a site for hydrolysis under acidic or basic conditions, which can be exploited for drug delivery systems.

Synthesis Pathways

General Synthetic Approach

The synthesis of Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions that include:

  • Formation of Benzofuran Core: The benzofuran ring system can be synthesized via cyclization reactions involving phenolic precursors and acylating agents.

  • Introduction of Sulfonamide Group: Mesitylsulfonyl chloride reacts with amines under basic conditions to form sulfonamide derivatives.

  • Esterification: The methyl ester group is introduced through reaction with methanol under acidic or neutral conditions.

Reaction Conditions

The synthesis often requires controlled environments:

  • Solvents such as DCM or DMF are used for their ability to dissolve reactants effectively.

  • Catalysts like palladium complexes may be employed for coupling reactions.

Yield Optimization

Reported yields for similar compounds range from moderate to high (50–85%), depending on the reaction conditions and purification methods .

Biological Activity

Anticancer Properties

Preliminary studies on related benzofuran derivatives indicate promising anticancer activity:

  • Mechanism of Action: Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

  • Cell Line Studies: Effective inhibition of breast cancer cell lines such as MCF-7 and MDA-MB-231 has been reported for structurally related compounds.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with Methyl 5-[benzoyl(mesitylsulfonyl)amino]-2-methylbenzofuran derivatives:

Compound NameFunctional GroupsBiological Activity
Ethyl Benzofuran DerivativeEthyl esterModerate anticancer activity
Propan-Isopropyl BenzofuranIsopropyl esterEnhanced lipophilicity

Structure–Activity Relationships (SAR)

SAR studies highlight the importance of substituent positioning on the benzofuran ring:

  • Meta-substitution enhances enzyme inhibition.

  • Para-substitution improves anticancer efficacy.

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